2-Pentylthiophene is a highly versatile, 2-alkylated heteroaromatic building block utilized extensively in flavor and fragrance synthesis, analytical geochemistry, and materials science. Characterized by a boiling point of approximately 204 °C and a flash point of 75 °C, it strikes an optimal balance between process volatility and handling safety. As a precursor, the presence of the pentyl chain at the 2-position directs subsequent electrophilic substitutions predominantly to the 5-position, making it a highly predictable and efficient starting material for complex thiophene derivatives[1]. Its specific C5 alkyl chain length also provides distinct lipophilicity and solubility profiles, distinguishing it from the more ubiquitous butyl and hexyl homologs in both sensory applications and organic electronic formulations.
Substituting 2-pentylthiophene with closely related analogs fundamentally compromises synthetic yields, safety protocols, and downstream processability. Replacing it with its regioisomer, 3-pentylthiophene, drastically alters the electronic landscape of the thiophene ring, leading to severe steric hindrance during functionalization and plummeting yields in electrophilic aromatic substitutions [1]. Conversely, substituting with chain-length homologs introduces distinct physical handling challenges: the shorter 2-butylthiophene drops the flash point into the Class II flammable range, triggering stricter storage and transport regulations, while the longer 2-hexylthiophene requires significantly harsher distillation temperatures that can degrade thermally sensitive intermediates. Consequently, 2-pentylthiophene cannot be generically swapped without forcing a complete redesign of synthetic routes and safety assessments.
When utilized as a precursor for synthesizing high-value thiophenecarbaldehydes, 2-pentylthiophene dramatically outperforms its 3-substituted regioisomer. In standardized formylation reactions, 2-pentylthiophene yielded 81% of the target 5-pentyl-2-thiophenecarbaldehyde, whereas 3-pentylthiophene produced only a 24% yield of its corresponding aldehyde [1]. This >3-fold increase is driven by the unhindered and electronically activated 5-position in the 2-alkylated system.
| Evidence Dimension | Formylation Yield |
| Target Compound Data | 81% yield (2-pentylthiophene) |
| Comparator Or Baseline | 24% yield (3-pentylthiophene) |
| Quantified Difference | >3-fold higher yield for the 2-substituted isomer |
| Conditions | Synthesis of citral-like thiophenecarbaldehydes via electrophilic aromatic substitution |
This massive yield advantage dictates that buyers sourcing precursors for flavor, fragrance, or API synthesis must strictly procure the 2-isomer to ensure commercial viability and minimize waste.
The C5 alkyl chain of 2-pentylthiophene provides a critical safety advantage over shorter-chain homologs during bulk procurement and handling. 2-Pentylthiophene exhibits a flash point of 75 °C, classifying it as a Class IIIA combustible liquid . In contrast, 2-butylthiophene has a flash point of 56 °C, placing it in the more hazardous Class II flammable liquid category .
| Evidence Dimension | Flash Point |
| Target Compound Data | 75 °C (Class IIIA Combustible) |
| Comparator Or Baseline | 56 °C (Class II Flammable, 2-butylthiophene) |
| Quantified Difference | +19 °C increase in flash point |
| Conditions | Standard closed-cup flash point testing |
Procuring 2-pentylthiophene over the butyl homolog reduces regulatory burdens, lowers insurance premiums, and simplifies storage requirements for scale-up manufacturing.
For processes requiring high-purity distillation, 2-pentylthiophene offers a more favorable thermal profile than its longer-chain counterpart, 2-hexylthiophene. 2-Pentylthiophene boils at approximately 204 °C , whereas 2-hexylthiophene requires temperatures between 228–230 °C for atmospheric distillation . This 24 °C reduction in boiling point allows for milder purification conditions.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 204 °C |
| Comparator Or Baseline | 228–230 °C (2-hexylthiophene) |
| Quantified Difference | 24 °C lower boiling point |
| Conditions | Atmospheric pressure (760 mmHg) |
The lower boiling point enables purification at milder temperatures, significantly reducing the energy footprint and mitigating the risk of thermal degradation for sensitive downstream intermediates.
In the analytical assessment of sulfur-rich kerogens via Py-GC-MS, using the homologous series of 2-alkylthiophenes (including 2-pentylthiophene) as calibration standards provides superior accuracy compared to traditional alkane baselines. Studies demonstrate that utilizing 2-alkylthiophenes for the Alkyl Thiophene Index (ATI) yields a 'considerable reduction of the standard deviation' in quantitative measurements compared to using n-alkanes [1].
| Evidence Dimension | Standard Deviation in Py-GC-MS Quantification |
| Target Compound Data | Reduced standard deviation (2-alkylthiophene standards) |
| Comparator Or Baseline | Higher standard deviation (n-alkane standards) |
| Quantified Difference | Considerable reduction in analytical error |
| Conditions | Flash pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of kerogens |
Analytical laboratories must procure 2-pentylthiophene and its homologs to ensure high-fidelity, reproducible quantification of organic sulfur compounds in complex petrochemical matrices.
Due to its unhindered 5-position and >3-fold yield advantage over 3-alkylated isomers, 2-pentylthiophene is the optimal starting material for synthesizing high-value, citral-like thiophenecarbaldehydes used in advanced food flavorings[1].
Its specific structure makes it an essential calibration standard for Py-GC-MS workflows, where it drastically reduces quantification errors when calculating the Alkyl Thiophene Index (ATI) in sulfur-rich kerogens and shale oils [2].
The C5 alkyl chain provides a unique solubility and lipophilicity profile, making it a highly specific end-capping agent or monomer building block when the thermal and solubility properties of butyl- or hexyl-thiophenes are unsuitable for the target polymer formulation.
Irritant